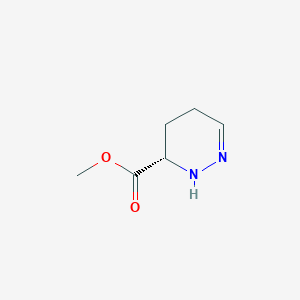
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is a methyl ester derivative of 2,3,4,5-tetrahydropyridazine-3-carboxylic acid and is known for its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves asymmetric synthesis techniques. One common method includes the Wittig condensation of tributyl (methoxycarbonylmethylene)phosphorane with (2E)-3-(2’,3’,4’,6’-tetra-O-acetyl-β-D-glucopyranosyloxy)propenal. This reaction displays excellent Re-face reactivity towards diethyl azodicarboxylate, bis(2,2,2-trichloroethyl) azodicarboxylate, dibenzyl azodicarboxylate, diisopropyl azodicarboxylate, and di-tert-butyl azodicarboxylate in thermal hetero-Diels–Alder reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis processes. These methods ensure high enantiomeric excess and yield, making the compound suitable for various applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:
Hydrogenation: The cycloadducts formed in the synthesis can undergo hydrogenation of their olefinic bonds to give dihydro derivatives.
Hydrogenolysis: In the case of certain cycloadducts, hydrogenolysis of the benzyloxycarbonyl group occurs.
Saponification: The ester can be converted to sodium (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate through saponification.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen over palladium-carbon for hydrogenation and trifluoroacetic acid for certain condensation reactions .
Major Products
Major products formed from these reactions include dihydro derivatives and sodium (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrahydropyridazine derivatives and related heterocyclic compounds such as pyridazines and pyrimidines .
Uniqueness
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific chiral configuration and the high enantiomeric excess achieved in its synthesis.
Eigenschaften
CAS-Nummer |
138323-06-5 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
methyl (6S)-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
TZSSQJRJXKMUDM-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CCC=NN1 |
Isomerische SMILES |
COC(=O)[C@@H]1CCC=NN1 |
Kanonische SMILES |
COC(=O)C1CCC=NN1 |
Synonyme |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-,methylester,(3S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















